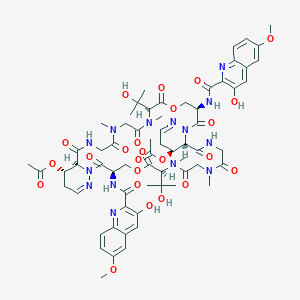
Luzopeptin A
Übersicht
Beschreibung
Luzopeptin A is a member of the cyclic decadepsipeptides family, known for its unique C2 symmetric structure. This compound is produced by certain microorganisms and has shown significant biological activities, including antibacterial, antitumor, and antiviral properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Luzopeptin A, a representative of cyclic decadepsipeptides, is known for its unique structure and potent biological activities . The primary targets of this compound are DNA double helices . It can intercalate into adjacent grooves of DNA double helices, which is crucial for its antimicrobial, antitumor, and antiviral activities .
Mode of Action
The mode of action of this compound is primarily through its interaction with DNA. The compound has a unique structure that allows it to intercalate into the DNA double helix . This interaction disrupts the normal functioning of DNA, leading to its potent biological activities .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA synthesis and function. By intercalating into the DNA structure, this compound disrupts normal DNA processes, affecting various biochemical pathways downstream .
Pharmacokinetics
It’s known that the biological activity of this compound is significantly influenced by the acetylation of the 4-hydroxy group on its 4-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid (4-oh-thp) structural unit .
Result of Action
The result of this compound’s action is the inhibition of normal DNA function, leading to its antimicrobial, antitumor, and antiviral activities . For instance, this compound with two acetylated sites in its peptide ring is active against several experimental animal tumor systems .
Biochemische Analyse
Biochemical Properties
Luzopeptin A is a bifunctional DNA intercalator which can interact with isolated DNA molecules . It induces an unwinding-rewinding process of the closed superhelical PM2 DNA . This compound is active against HIV-1 and HIV-2 reverse transcriptase .
Cellular Effects
This compound has been found to have strong antitumor and antiviral activities . It can embed itself into adjacent grooves of the DNA double helix in a certain conformation . This interaction with DNA can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with DNA . It is a bifunctional DNA intercalator, meaning it can insert itself between DNA base pairs . This interaction can lead to changes in gene expression and can inhibit or activate enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Luzopeptin A is synthesized through a complex biosynthetic pathway involving multiple enzymatic reactions. The key steps include the formation of the tetrahydropyridazine-3-carboxylic acid unit and its subsequent acylation . The biosynthesis involves a multitasking cytochrome P450 enzyme that catalyzes four consecutive oxidations, including the unusual carbon-nitrogen bond desaturation .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using the producing microorganism, followed by extraction and purification steps. The fermentation conditions are optimized to maximize the yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Luzopeptin A undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydrazone-bearing residues.
Acylation: Involves membrane-bound acyltransferases that mediate extracellular acetylation.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes and molecular oxygen or hydrogen peroxide.
Acylation: Acyltransferases and acetyl-coenzyme A.
Major Products
The major products formed from these reactions include various acetylated and oxidized derivatives of this compound, which exhibit different biological activities .
Vergleich Mit ähnlichen Verbindungen
Luzopeptin A is part of a family of bisintercalator compounds, which include:
- Echinomycin
- Thiocoraline
- Triostin
- SW-163
These compounds share a similar mechanism of action, involving DNA intercalation, but differ in their specific structures and biological activities . This compound is unique due to its specific acyl-substituted tetrahydropyridazine-3-carboxylic acid units, which are critical for its biological activity .
Eigenschaften
IUPAC Name |
[(3R,7S,16S,17S,23R,27S,36S,37S)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43+,44+,51+,52+,53-,54-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZVWFQMMLKHLS-LPQVFZKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H78N14O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317872 | |
| Record name | Luzopeptin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75580-37-9 | |
| Record name | Luzopeptin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75580-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bbm-928 A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075580379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luzopeptin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Luzopeptin A is a bifunctional DNA intercalator, meaning it binds to DNA at two points. [, , ] It preferentially targets regions containing alternating adenine (A) and thymine (T) residues. [] This binding leads to several downstream effects, including:
- Inhibition of DNA and RNA synthesis: [, , , , ] By intercalating into DNA, this compound disrupts the processes of DNA replication and transcription, ultimately affecting cell growth and proliferation. [, ]
- Intermolecular DNA cross-linking: [, ] this compound can bind to two separate DNA molecules simultaneously, effectively cross-linking them. This disrupts normal DNA function and contributes to the compound's cytotoxic activity.
- Alterations in DNA structure: [] The binding of this compound to DNA causes significant structural changes, including helix unwinding and alterations in base-pair dynamics. [, ] This disruption of DNA architecture further contributes to its inhibitory effects on DNA-related processes.
ANone: The provided research focuses primarily on the biological activity and DNA binding properties of this compound. Information regarding its material compatibility, stability under various environmental conditions, and non-biological applications is limited within these studies.
A: this compound is primarily studied for its DNA-binding properties and antitumor activity. [, , ] There is no evidence within the provided research suggesting catalytic properties or applications for this compound.
A: While computational chemistry and modeling are not extensively discussed in the provided research, molecular modeling was used to understand the interaction of this compound with DNA. [] Further computational studies, including simulations and QSAR modeling, could provide valuable insights into its binding mechanism and aid in the design of more potent and selective analogues.
A: Studies on Luzopeptin analogues, particularly Luzopeptins B and C, which differ in the degree of acetylation, reveal valuable SAR insights. [, ]
- Acetylation: this compound (two acetylation sites) exhibits the highest antitumor activity, followed by Luzopeptin B (one acetylation site), while Luzopeptin C (no acetylation) is inactive. [] This suggests that acetylation is crucial for cellular uptake and activity, likely by influencing the molecule's hydrophobicity and ability to traverse cell membranes. []
- Chromophore importance: The quinoline chromophores are essential for DNA intercalation and binding. [] Studies using the half-molecule of Luzopeptin C demonstrated that the quinoline chromophore alone cannot intercalate with DNA, highlighting the importance of the cyclic depsipeptide structure for proper chromophore orientation and bifunctional intercalation. []
- Analogues and DNA binding: Despite differences in antitumor activity, all three luzopeptins bind to isolated DNA effectively. [, ] Interestingly, Luzopeptin C showed slightly stronger DNA intercalation and intermolecular cross-linking compared to Luzopeptins A and B. [] This suggests that while DNA binding is essential for activity, other factors like cellular uptake and target accessibility play a significant role in determining overall potency.
A: Research primarily focuses on the interaction of this compound with DNA and its biological activity. [, , , ] Information regarding its inherent stability under various conditions, degradation pathways, and formulation strategies to improve its pharmaceutical properties is limited within the provided research.
ANone: The provided scientific research primarily focuses on understanding the fundamental properties and biological activity of this compound. [1-24] Information on SHE (Safety, Health, and Environment) regulations, compliance, risk assessment, and responsible handling practices is not covered within these studies.
A: While in vivo activity of this compound against several tumor models is documented, [, ] detailed information about its ADME profile (absorption, distribution, metabolism, and excretion) is limited within the provided research. Further studies are needed to fully characterize its pharmacokinetic properties.
ANone: this compound displays potent in vitro and in vivo antitumor activity:
- In vitro: It effectively inhibits the growth of various cancer cell lines, including Novikoff hepatoma cells. [, ] These studies show that RNA synthesis is more sensitive to this compound than DNA synthesis. []
A: Research on a mitomycin C-resistant P388 leukemia cell line (P388/MMC) revealed cross-resistance patterns that offer insights into this compound resistance mechanisms. []
- Cross-resistance: P388/MMC cells exhibited cross-resistance to this compound, though the extent of resistance was less pronounced compared to other DNA binders like doxorubicin. []
- Potential mechanisms: The development of resistance to DNA-damaging agents like mitomycin C often involves alterations in drug uptake, increased DNA repair mechanisms, and changes in cellular detoxification pathways. [] Similar mechanisms might contribute to this compound resistance.
A: Early toxicity studies in mice indicated that a soluble formulation of this compound could be lethal at a dose of 0.1 mg/kg. [] While it did not show leukopenia, nephrotoxicity, or hepatotoxicity at the tested doses, it did induce dose-dependent neutrophilia and lymphopenia. [] More comprehensive toxicological studies are needed to fully assess its safety profile and potential long-term effects.
ANone: The discovery and early research on this compound provided significant contributions to the field of antitumor antibiotics:
- Discovery: this compound was isolated from Actinomadura luzonensis and identified as a potent antitumor agent. [] Its unique structure, featuring a cyclic decadepsipeptide with two quinoline chromophores, sparked significant interest in its biological activity and mechanism of action.
- DNA-binding mechanism: Research on this compound advanced the understanding of bifunctional DNA intercalation. [, , ] The finding that it preferentially binds to AT-rich regions and induces DNA crosslinking expanded the knowledge of how these molecules interact with and disrupt DNA structure and function. [, , , ]
- Structure-activity relationships: Studies comparing this compound with its less active analogues, Luzopeptins B and C, highlighted the importance of acetylation for cellular uptake and antitumor activity. [, ] These findings provided valuable insights into the structure-activity relationships of this class of compounds, guiding the development of more potent and selective analogues.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



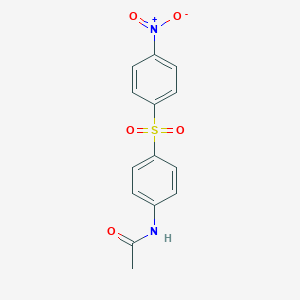
![5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15780.png)
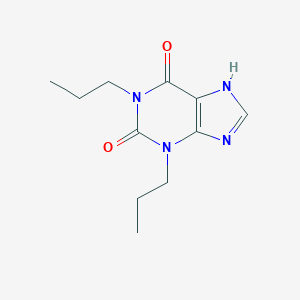
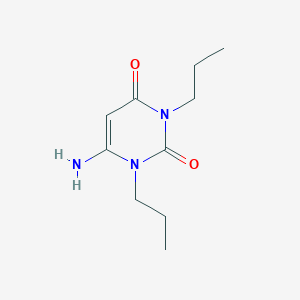
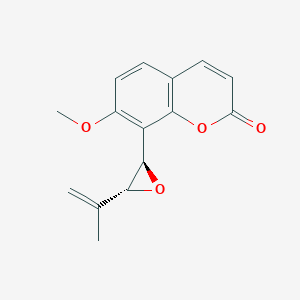
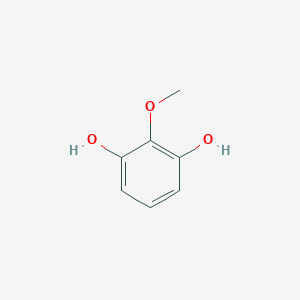
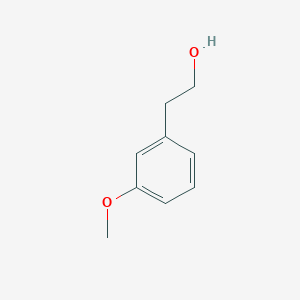
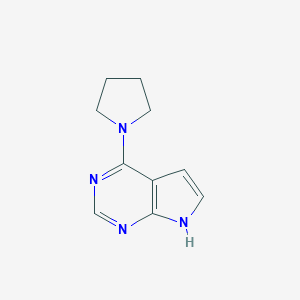
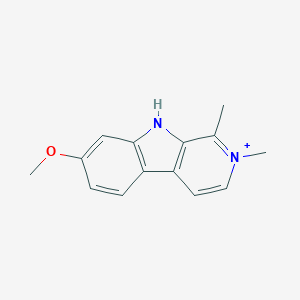
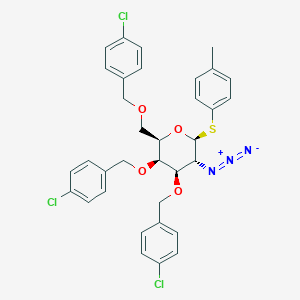
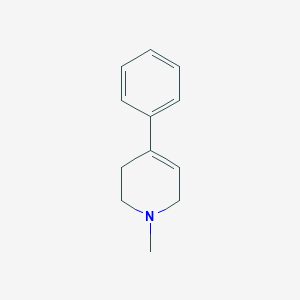
![N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B15804.png)
![(2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide](/img/structure/B15805.png)
